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Compound of Interest

Compound Name: 2-(Dimethylamino)benzaldehyde

Cat. No.: B3025524

Abstract

This technical guide provides a comprehensive overview of the fundamental chemical
properties, synthesis, and applications of 2-(Dimethylamino)benzaldehyde (CAS 579-72-6).
This ortho-substituted aromatic aldehyde is a key intermediate in the synthesis of a variety of
organic compounds, including dyes and pharmaceuticals. This document is intended for
researchers, scientists, and drug development professionals, offering in-depth technical details,
field-proven insights, and validated experimental protocols.

Introduction

2-(Dimethylamino)benzaldehyde is an organic compound characterized by a benzaldehyde
ring substituted at the ortho-position with a dimethylamino group.[1] This substitution pattern
imparts unique reactivity and electronic properties to the molecule, distinguishing it from its
meta and para isomers. The presence of the electron-donating dimethylamino group in close
proximity to the electron-withdrawing aldehyde function creates a molecule with a rich and
diverse chemical profile. This guide will explore the core chemical and physical characteristics
of 2-(Dimethylamino)benzaldehyde, delve into its synthesis and reactivity, and discuss its
applications in various fields of chemical research and development.

Physicochemical Properties
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2-(Dimethylamino)benzaldehyde is typically a yellow to brown liquid under standard
conditions.[1][2] Its aromatic nature and the presence of the dimethylamino group give it a
distinct odor.[1] Due to its largely nonpolar aromatic structure, it exhibits limited solubility in
water but is soluble in common organic solvents such as ethanol, ether, chloroform, and
methanol.[1][3]

Property Value Reference(s)
CAS Number 579-72-6 [1]
Molecular Formula CoH11NO [1]
Molecular Weight 149.19 g/mol [2]
Physical State Liquid [2]
Appearance Yellow to brown liquid [1]

- _ 115-120 °C (at 5 Torr) 244.7
Boiling Point [3][4]
°C (at 760 mmHg)

Melting Point Not Applicable [4]

Soluble in ethanol, ether,
Solubility chloroform, methanol; limited [11[3]

solubility in water.

Spectroscopic Characterization

The structural features of 2-(Dimethylamino)benzaldehyde can be elucidated through various
spectroscopic techniques. While experimental spectra for the ortho-isomer are not readily
available in public databases, predicted data and comparison with the well-characterized para-
isomer (4-(Dimethylamino)benzaldehyde) provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum of 2-(Dimethylamino)benzaldehyde is expected to
show distinct signals for the aldehyde proton, the aromatic protons, and the methyl protons
of the dimethylamino group. The aldehyde proton will appear as a singlet in the downfield
region, typically between & 9.5 and 10.5 ppm. The aromatic protons will exhibit complex
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splitting patterns in the aromatic region (o 6.5-8.0 ppm) due to their distinct chemical
environments. The six protons of the two methyl groups will likely appear as a singlet further
upfield. For comparison, the *H NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCls
shows the aldehyde proton at 6 9.73 (s, 1H), aromatic protons at 6 7.73 (d, 2H) and 6 6.69
(d, 2H), and the dimethylamino protons at & 3.08 (s, 6H).[5]

e 13C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl
carbon of the aldehyde group in the highly deshielded region of the spectrum, anticipated
around 190-192 ppm.[4] The aromatic carbons will resonate in the  110-160 ppm range,
with the carbon attached to the nitrogen of the dimethylamino group being significantly
shielded. The carbons of the methyl groups will appear at a much higher field. For
comparison, the 13C NMR spectrum of 4-(dimethylamino)benzaldehyde in CDCIs displays
peaks at 6 190.4 (C=0), 154.4, 132.1, 125.3, 111.1 (aromatic carbons), and 40.2 (N-CHs).[5]

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Dimethylamino)benzaldehyde will exhibit characteristic absorption
bands corresponding to its functional groups. A strong, sharp peak is expected in the range of
1680-1700 cm~1 due to the C=0 stretching vibration of the aromatic aldehyde. Aromatic C-H
stretching vibrations will appear around 3000-3100 cm~1, while aliphatic C-H stretching of the
methyl groups will be observed just below 3000 cm~1. The C-N stretching of the dimethylamino
group is expected in the 1360-1250 cm~1 region. The aromatic C=C stretching vibrations will
give rise to several peaks in the 1400-1600 cm~1 range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 2-(Dimethylamino)benzaldehyde in a solvent like methanol or
ethanol is expected to show strong absorption bands in the ultraviolet region. These
absorptions are due to 1t - T* transitions within the aromatic ring and the carbonyl group. The
presence of the electron-donating dimethylamino group in conjugation with the benzaldehyde
system typically results in a red shift (bathochromic shift) of the absorption maxima compared
to unsubstituted benzaldehyde. For the related para-isomer, a Amax at 320 nm in methanol has
been reported.[6]

Synthesis and Reactivity

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.chemsrc.com/en/cas/579-72-6_1041258.html
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://www.benchchem.com/product/b3025524?utm_src=pdf-body
https://www.benchchem.com/product/b3025524?utm_src=pdf-body
https://jcsp.org.pk/ArticleUpload/1514-7302-1-PB.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The synthesis of 2-(Dimethylamino)benzaldehyde with high regioselectivity can be
challenging due to the directing effects of the dimethylamino group, which strongly favors para-
substitution in electrophilic aromatic substitution reactions like the Vilsmeier-Haack or Duff
reactions. Therefore, a more targeted approach is required for the synthesis of the ortho-
isomer.

Synthesis via Ortho-Lithiation

A highly effective method for the synthesis of 2-(Dimethylamino)benzaldehyde is the directed
ortho-lithiation of N,N-dimethylaniline, followed by formylation with a suitable formylating agent
like N,N-dimethylformamide (DMF). The dimethylamino group acts as a powerful directing
group, facilitating the deprotonation of the adjacent ortho-proton by a strong organolithium
base.
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Caption: Synthesis of 2-(Dimethylamino)benzaldehyde via ortho-lithiation.
Experimental Protocol: Synthesis of 2-(Dimethylamino)benzaldehyde via Ortho-Lithiation

This protocol is a representative procedure based on established methods for directed ortho-
lithiation.[7][8]

Materials:
e N,N-Dimethylaniline

e n-Butyllithium (n-BuLi) in hexanes
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e N,N,N',N'-Tetramethylethylenediamine (TMEDA)

¢ N,N-Dimethylformamide (DMF)

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

» Diethyl ether or Ethyl acetate

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
» Argon or Nitrogen gas supply

o Standard glassware for anhydrous reactions (oven-dried)
Procedure:

e Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a
magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

e Initial Solution: Under an inert atmosphere, add anhydrous THF to the flask, followed by
N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents). Cool the solution to -78 °C
using a dry ice/acetone bath.

e Lithiation: Slowly add n-butyllithium (1.1 equivalents) to the stirred solution while maintaining
the temperature at -78 °C. After the addition is complete, add N,N-dimethylaniline (1.0
equivalent) dropwise. Stir the resulting mixture at -78 °C for 2-3 hours to ensure complete
lithiation.

o Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the
reaction mixture at -78 °C. The reaction is often exothermic, so slow addition is crucial to
maintain the temperature. After the addition, allow the reaction mixture to warm slowly to
room temperature and stir overnight.

» Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow
addition of saturated agueous ammonium chloride solution. Transfer the mixture to a
separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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» Washing and Drying: Combine the organic extracts and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

 Purification: Filter off the drying agent and concentrate the organic solution under reduced
pressure. The crude product can be purified by vacuum distillation or column
chromatography on silica gel to afford pure 2-(Dimethylamino)benzaldehyde.

Chemical Reactivity

The juxtaposition of the electron-donating dimethylamino group and the electron-withdrawing
aldehyde group governs the reactivity of 2-(Dimethylamino)benzaldehyde.

» Aldehyde Reactions: The aldehyde group undergoes typical reactions such as oxidation to a
carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions (e.g., Grignard
reactions, Wittig reaction). It can also participate in condensation reactions with amines and
active methylene compounds to form Schiff bases and other derivatives, respectively.

e Aromatic Ring Reactions: The aromatic ring is activated towards electrophilic substitution by
the strongly electron-donating dimethylamino group. However, steric hindrance from the
ortho-substituents can influence the regioselectivity of these reactions.

Applications

2-(Dimethylamino)benzaldehyde serves as a valuable building block in organic synthesis,
particularly in the pharmaceutical and dye industries.

e Pharmaceutical Synthesis: The 2-(dimethylamino)benzaldehyde scaffold is found in
various biologically active molecules. Its derivatives have been investigated for their potential
as enzyme inhibitors and other therapeutic agents. For instance, it has been described as a
derivative of stilbene that can inhibit the activity of tyrosine phosphatase.[9]

o Dye and Pigment Industry: As a derivative of benzaldehyde with an auxochromic
dimethylamino group, it is a precursor for the synthesis of various dyes and pigments.
Condensation reactions with other aromatic compounds can lead to the formation of highly
conjugated systems with intense colors.
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e Analytical Chemistry: While its para-isomer is famously used in Ehrlich's reagent for the
detection of indoles, the unique electronic and steric properties of 2-
(Dimethylamino)benzaldehyde could potentially be exploited for the development of novel
chromogenic or fluorogenic probes for specific analytes.

Safety and Handling

2-(Dimethylamino)benzaldehyde should be handled with appropriate safety precautions in a
well-ventilated fume hood. It is harmful if swallowed.[2] Personal protective equipment,
including safety goggles, gloves, and a lab coat, should be worn at all times.

o Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances
such as strong oxidizing agents. It should be stored under an inert atmosphere.[2]

» Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-(Dimethylamino)benzaldehyde is a versatile chemical intermediate with a rich and nuanced
reactivity profile. Its synthesis, particularly via directed ortho-lithiation, provides a reliable route
to this valuable ortho-substituted benzaldehyde. A thorough understanding of its
physicochemical properties, spectroscopic characteristics, and reactivity is essential for its
effective utilization in the design and synthesis of novel molecules for applications in drug
discovery, materials science, and beyond. This guide serves as a foundational resource for
scientists and researchers working with this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://m.chemicalbook.com/ChemicalProductProperty_EN_CB7958304.htm
https://www.chemsrc.com/en/cas/579-72-6_1041258.html
https://www.rsc.org/suppdata/ra/c4/c4ra16388e/c4ra16388e1.pdf
https://jcsp.org.pk/ArticleUpload/1514-7302-1-PB.pdf
http://www.orgsyn.org/demo.aspx?prep=CV4P0331
https://www.chemicalbook.com/article/n-n-dimethylaniline-synthesis-applications-and-toxicity.htm
https://www.chemicalbook.com/article/n-n-dimethylaniline-synthesis-applications-and-toxicity.htm
https://commonorganicchemistry.com/Rxn_Pages/Formylation/Formylation_Index.htm
https://www.benchchem.com/product/b3025524#fundamental-chemical-properties-of-2-dimethylamino-benzaldehyde
https://www.benchchem.com/product/b3025524#fundamental-chemical-properties-of-2-dimethylamino-benzaldehyde
https://www.benchchem.com/product/b3025524#fundamental-chemical-properties-of-2-dimethylamino-benzaldehyde
https://www.benchchem.com/product/b3025524#fundamental-chemical-properties-of-2-dimethylamino-benzaldehyde
https://www.benchchem.com/product/b3025524#fundamental-chemical-properties-of-2-dimethylamino-benzaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3025524?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

